Cas no 16010-99-4 (Pentanamide, 2-amino-4-methyl-N-(4-nitrophenyl)-)

Pentanamide, 2-amino-4-methyl-N-(4-nitrophenyl)- structure
16010-99-4 structure
Product Name:Pentanamide, 2-amino-4-methyl-N-(4-nitrophenyl)-
CAS No:16010-99-4
MF:C12H17N3O3
MW:251.281682729721
CID:152773
PubChem ID:121895
Update Time:2025-04-19

Pentanamide, 2-amino-4-methyl-N-(4-nitrophenyl)- Chemical and Physical Properties

Names and Identifiers

    • Pentanamide, 2-amino-4-methyl-N-(4-nitrophenyl)-
    • 1-leucine-4-nitroanilide
    • 1-Leucyl-4-nitroanilide
    • 1-Leucyl-p-nitroanilide
    • 2-amino-4-methyl-N-(4-nitrophenyl)pentanamide
    • L-Leucine-4-nitroanilide
    • L-Leucyl-p-nitroanilide
    • 2-amino-4-methyl-4' -nitrovaleranilide
    • AT-057/40186971
    • InChI=1/C12H17N3O3/c1-8(2)7-11(13)12(16)14-9-3-5-10(6-4-9)15(17)18/h3-6,8,11H,7,13H2,1-2H3,(H,14,16)
    • FT-0773574
    • 6664-98-8
    • DTXSID501253697
    • 16010-99-4
    • L-Leucine-p-nitroanilide(Leu-pNA)
    • AKOS003273846
    • AKOS017258609
    • FT-0627937
    • N-1-(4-nitrophenyl)leucinamide
    • MFCD00036164
    • LS-14108
    • N1-(4-Nitrophenyl)leucinamide
    • AXZJHDNQDSVIDR-UHFFFAOYSA-
    • 63324-49-2
    • MDL: MFCD00036164
    • Inchi: 1S/C12H17N3O3/c1-8(2)7-11(13)12(16)14-9-3-5-10(6-4-9)15(17)18/h3-6,8,11H,7,13H2,1-2H3,(H,14,16)
    • InChI Key: AXZJHDNQDSVIDR-UHFFFAOYSA-N
    • SMILES: O=C(C(CC(C)C)N)NC1C=CC(=CC=1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 251.12711
  • Monoisotopic Mass: 251.12699141g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 293
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 101Ų

Experimental Properties

  • PSA: 98.26
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